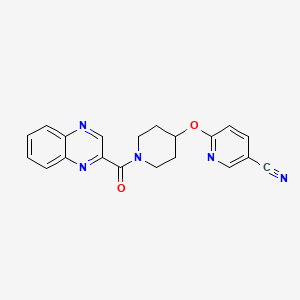

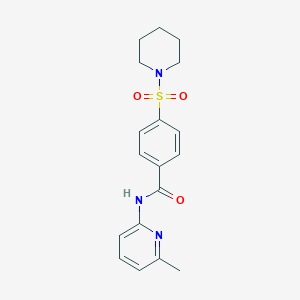

![molecular formula C17H12Br2ClNO B2777116 6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline CAS No. 861210-57-3](/img/structure/B2777116.png)

6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline is a chemical compound with the molecular formula C17H12Br2ClNO and a molecular weight of 441.55 . It is also known as 4-CHLOROBENZYL 6,8-DIBROMO-2-METHYL-3-QUINOLINYL ETHER .

Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 505.6±45.0 °C and a predicted density of 1.684±0.06 g/cm3 . The pKa is predicted to be 1.11±0.50 .Scientific Research Applications

Urease Inhibition

Urease is an enzyme responsible for hydrolyzing urea into ammonia and carbon dioxide. Elevated urease activity is associated with various diseases, including urinary tract infections and kidney stones6,8-Dibromo-3-formylchromone has been reported to exhibit inhibitory activity against urease . Researchers are exploring its potential as a therapeutic agent to modulate urease activity.

Stille Coupling Monomer

This compound serves as a valuable monomer in the Pd-catalyzed Stille coupling reaction. By coupling it with other suitable partners, researchers can synthesize conjugated thiophene oligomers or co-oligomers. These conjugated materials find applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs) .

Intermediate for Polymer Synthesis

6,8-Dibromo-3-formylchromone: acts as an intermediate in the synthesis of specific polymers. Notably, it contributes to the preparation of two important polymers:

- Poly [N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) : This polymer is used in organic photovoltaics (solar cells) due to its high power conversion efficiency (PCE) .

- Poly [2,1,3-benzothiadiazole-4,7-diyl [4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2,6-diyl]] (PCPDTBT) : Another polymer with applications in organic electronics, including OFETs and OSCs .

Antitumor and Cytotoxic Activity

In a study by Gulsory and Guzeldemirci, a derivative of this compound—[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide—demonstrated potent cytotoxicity against prostate cancer cells . While this specific derivative is not identical to our compound, it highlights the potential for related structures to exhibit antitumor effects.

Monomer for High Mobility OFETs

Certain derivatives of 6,8-Dibromo-3-formylchromone serve as monomers for synthesizing polymers used in high mobility organic field-effect transistors (OFETs). These OFETs find applications in flexible displays, sensors, and other electronic devices .

properties

IUPAC Name |

6,8-dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Br2ClNO/c1-10-16(22-9-11-2-4-14(20)5-3-11)7-12-6-13(18)8-15(19)17(12)21-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQRMYXOYLDPGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1OCC3=CC=C(C=C3)Cl)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Br2ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

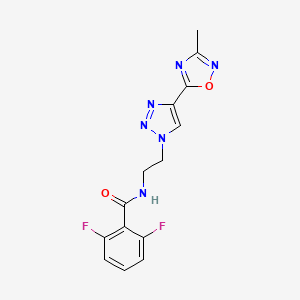

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2777033.png)

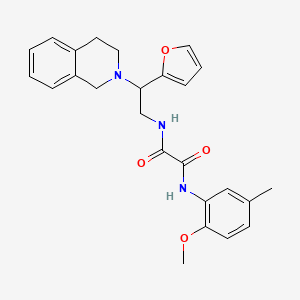

![N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2777034.png)

![3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/no-structure.png)

![2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetonitrile](/img/structure/B2777040.png)

![Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2777042.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2777046.png)

![ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2777051.png)

![N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2777052.png)